2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Description
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 1018131-83-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and an aniline moiety at position 5. Its molecular formula is C₁₂H₉N₃OS, with a molecular weight of 243.29 g/mol .
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBPTAHTOACYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles, including 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by triggering specific signaling pathways. For instance, compounds with similar structures have shown promise against breast and colon cancer cell lines .
Drug Development
The compound is being explored as a scaffold for synthesizing novel drugs targeting specific diseases. Its ability to form complexes with metal ions enhances its potential as a therapeutic agent in drug formulations .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its incorporation into polymer matrices has been shown to improve light emission efficiency and stability in OLED devices .
Conductive Polymers
Research has highlighted the use of this compound in synthesizing conductive polymers. These materials are essential for developing flexible electronic devices and sensors due to their excellent conductivity and mechanical properties .
Organic Electronics
Photovoltaic Cells
In the realm of renewable energy, the compound's application in organic photovoltaic cells is noteworthy. It serves as an electron transport layer material, enhancing the efficiency of solar cells by improving charge mobility and reducing recombination losses.
Sensors
The compound can also be utilized in sensor technology due to its sensitivity to environmental changes. Its ability to undergo reversible redox reactions makes it a candidate for developing electrochemical sensors for detecting pollutants or biomolecules.
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
3-(3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- Molecular Formula : C₁₃H₁₁N₃OS
- Molecular Weight : 257.31 g/mol
- Key Difference : A methyl group is introduced at the 5-position of the thiophene ring.
- This modification could alter pharmacokinetic properties compared to the parent compound .
2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
Variations in Linkage and Substituent Position
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
- Molecular Formula : C₁₃H₁₁N₃OS
- Molecular Weight : 257.31 g/mol
- Key Difference : A methylene (-CH₂-) group bridges the oxadiazole and aniline rings.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Table 1: Structural and Functional Comparison
Biological Activity
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps including cyclization and condensation reactions. The thiophen-2-yl group is introduced through a condensation reaction, followed by functionalization of the phenyl ring. This multi-step process allows for the formation of the oxadiazole ring structure, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the oxadiazole ring enhances its ability to modulate various biochemical pathways by either activating or inhibiting enzymatic activity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.38 | Apoptosis induction via p53 activation |
| MEL-8 | 12.1 | Caspase pathway activation |
| U-937 | 8.2 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes linked to cancer progression. Notably, it has demonstrated selective inhibition against carbonic anhydrases (hCA IX and hCA II), with K_i values in the nanomolar range. This selectivity suggests that it could serve as a lead compound for developing targeted cancer therapies .
Case Studies
- Cytotoxicity Study : A study investigated the cytotoxic effects of this compound on human leukemia cell lines. The results showed that the compound exhibited a lower IC50 compared to standard chemotherapeutics like doxorubicin, indicating superior efficacy in inducing cancer cell death .
- Apoptosis Induction : Molecular docking studies revealed strong interactions between the compound and key apoptotic proteins, suggesting that it may activate apoptotic pathways effectively in cancer cells .
Q & A
Q. Structural confirmation :
- NMR spectroscopy : and NMR are critical for verifying the oxadiazole ring (C=N–O–C) and thiophene substitution. The aniline NH group typically appears as a singlet at δ 5.8–6.2 ppm in DMSO-d .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry of the oxadiazole and thiophene groups .
Q. Purity assessment :
- HPLC : Use a C18 column with a methanol/water gradient (70:30) and UV detection at 254 nm. Retention times should match reference standards .
- LC-MS : Confirms molecular ion peaks (e.g., [M+H] at m/z 272) and detects impurities .
Advanced: What strategies optimize the synthetic yield of this compound under microwave conditions?
Microwave-assisted synthesis enhances reaction kinetics through rapid dielectric heating. Key parameters:
- Temperature : Maintain 120–140°C to prevent decomposition of heat-sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve microwave absorption and reaction homogeneity .
- Catalyst use : Additives like KCO (10 mol%) can neutralize HCl byproducts during cyclization, increasing yields to >80% .
Advanced: How can molecular docking and dynamics simulations elucidate the compound’s biological targets?
Q. Molecular docking :
Q. MD simulations :
- Parameters : Run 100 ns simulations in GROMACS with CHARMM36 force field. Analyze root-mean-square deviation (RMSD) to assess binding stability .
Basic: What biological activities are associated with the 1,2,4-oxadiazole and thiophene moieties in this compound?
- Anticancer : Oxadiazoles inhibit topoisomerase II (IC ~5 µM) by intercalating DNA .
- Antimicrobial : Thiophene derivatives disrupt bacterial cell membranes (MIC 8–16 µg/mL against S. aureus) .
- Antioxidant : Scavenges DPPH radicals (EC 12 µM) via electron donation from the aniline NH group .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Substitution patterns :
- Bioisosteric replacements : Replace oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- Hazards : Skin/eye irritation (GHS Category 2).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
Advanced: How can conflicting bioactivity data across studies be resolved?
- Reproducibility checks : Verify assay conditions (e.g., cell line viability, serum concentration). For example, discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from differences in MTT assay protocols .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
